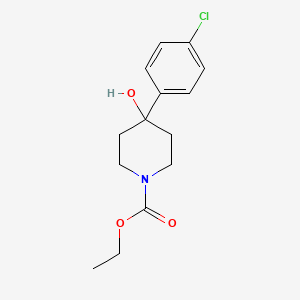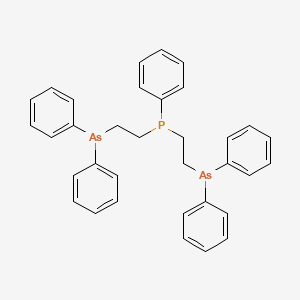
Bis(2-(diphenylarsino)ethyl)(phenyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS[(2-DIPHENYLARSINOETHYL)PHENYL]PHOSPHINE: is an organophosphorus compound with the molecular formula C34H33As2P and a molecular weight of 622.44 g/mol . This compound is known for its unique structure, which includes both arsenic and phosphorus atoms, making it a valuable ligand in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BIS[(2-DIPHENYLARSINOETHYL)PHENYL]PHOSPHINE typically involves the reaction of 2-diphenylarsinoethyl chloride with phenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of BIS[(2-DIPHENYLARSINOETHYL)PHENYL]PHOSPHINE follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: BIS[(2-DIPHENYLARSINOETHYL)PHENYL]PHOSPHINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of arsenic and phosphorus.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The compound can participate in substitution reactions where the arsenic or phosphorus atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are commonly used.
Major Products Formed:
Oxidation: Arsenic and phosphorus oxides.
Reduction: Lower oxidation state arsenic and phosphorus compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
BIS[(2-DIPHENYLARSINOETHYL)PHENYL]PHOSPHINE has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its arsenic content.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of BIS[(2-DIPHENYLARSINOETHYL)PHENYL]PHOSPHINE involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the metal center it coordinates with .
Comparison with Similar Compounds
BIS[(2-DIPHENYLPHOSPHINOETHYL)PHENYL]PHOSPHINE: Similar structure but contains phosphorus instead of arsenic.
TRIPHENYLPHOSPHINE: A simpler phosphine ligand with three phenyl groups attached to phosphorus.
DIPHENYLPHOSPHINOETHANE: A bidentate ligand with two phenylphosphine groups attached to an ethane backbone.
Uniqueness: BIS[(2-DIPHENYLARSINOETHYL)PHENYL]PHOSPHINE is unique due to the presence of both arsenic and phosphorus atoms, which provides distinct electronic and steric properties. This makes it a versatile ligand in coordination chemistry and catalysis, offering different reactivity and selectivity compared to similar compounds .
Properties
CAS No. |
23582-05-0 |
|---|---|
Molecular Formula |
C34H33As2P |
Molecular Weight |
622.4 g/mol |
IUPAC Name |
bis(2-diphenylarsanylethyl)-phenylphosphane |
InChI |
InChI=1S/C34H33As2P/c1-6-16-30(17-7-1)35(31-18-8-2-9-19-31)26-28-37(34-24-14-5-15-25-34)29-27-36(32-20-10-3-11-21-32)33-22-12-4-13-23-33/h1-25H,26-29H2 |
InChI Key |
FXDMXMOXMDRFGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CC[As](C2=CC=CC=C2)C3=CC=CC=C3)CC[As](C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13746527.png)

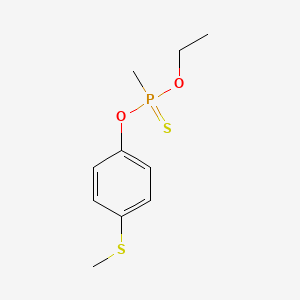
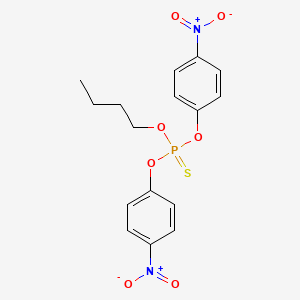
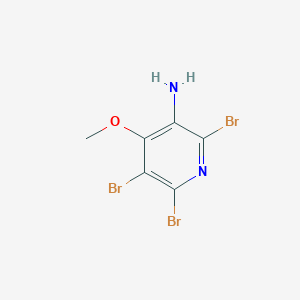
![5-[2-amino-5-[4-amino-3,5-bis(3,5-dicarboxyphenyl)phenyl]-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13746555.png)
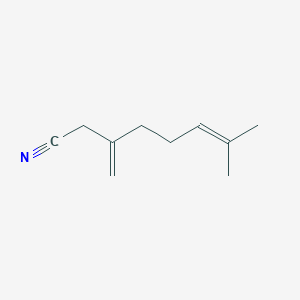
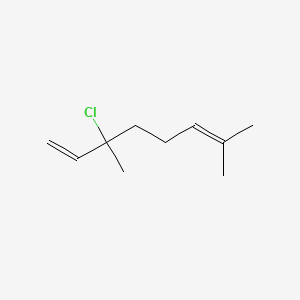
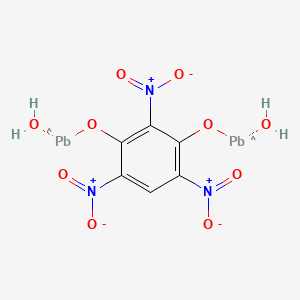

![[Tris(methylsulfanyl)ethenyl]benzene](/img/structure/B13746608.png)
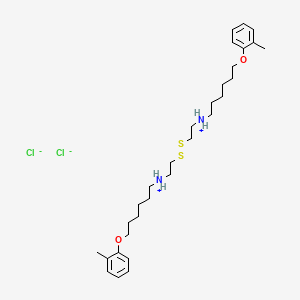
![7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate](/img/structure/B13746613.png)
